5-Fluoro-2-(methylsulfonamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIQHFNTURTELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016788-23-0 | |

| Record name | 5-fluoro-2-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a versatile building block that combines the benefits of fluorination with the synthetic utility of a sulfonamide-functionalized benzoic acid. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents, and understanding its properties and synthesis is crucial for its effective application in drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

CAS Number: 1016788-23-0[1]

Molecular Formula: C₈H₈FNO₄S[1]

Molecular Weight: 233.22 g/mol [1]

IUPAC Name: this compound

Synonyms: 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid

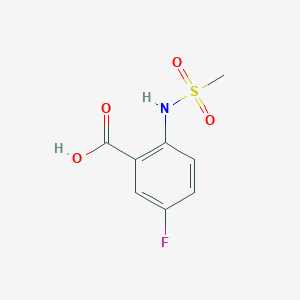

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

While extensive experimental data for this specific compound is not publicly available, the following table summarizes key computed and expected properties based on its structure and data from chemical suppliers.

| Property | Value | Source |

| Molecular Weight | 233.22 g/mol | [1] |

| Molecular Formula | C₈H₈FNO₄S | [1] |

| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General observation for similar compounds |

| Storage | Store in an inert atmosphere at room temperature | [2] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through a logical retrosynthetic analysis, starting from the commercially available precursor, 2-Amino-5-fluorobenzoic acid. The key transformation is the formation of the sulfonamide bond.

Retrosynthetic Analysis:

Caption: Retrosynthetic approach for the synthesis of the target molecule.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established methods for the methanesulfonylation of aminobenzoic acids.

Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid

The starting material, 2-Amino-5-fluorobenzoic acid, can be synthesized via several reported methods, one of which involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[3][4]

Step 2: Methanesulfonylation of 2-Amino-5-fluorobenzoic acid

-

Reaction Scheme:

-

Materials and Reagents:

-

2-Amino-5-fluorobenzoic acid

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Amino-5-fluorobenzoic acid (1 equivalent) in anhydrous pyridine at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Wash the organic layer sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

-

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze methanesulfonyl chloride.

-

Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also serve as the solvent.

-

Controlled Addition at Low Temperature: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Aqueous Work-up: The series of washes removes excess pyridine, unreacted starting materials, and by-products, leading to a purer crude product before final purification.

-

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

1. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Expected Result: A single major peak corresponding to the product, with purity typically >95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the molecule.

-

¹H NMR (in DMSO-d₆):

-

A singlet corresponding to the methyl protons of the sulfonamide group.

-

Aromatic protons will appear as multiplets, with coupling patterns influenced by the fluorine and other substituents.

-

A broad singlet for the carboxylic acid proton.

-

A singlet for the N-H proton of the sulfonamide.

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for the eight distinct carbon atoms in the molecule, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.

-

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in negative mode is typically suitable for this acidic compound.

-

Expected Result: A major ion corresponding to [M-H]⁻ at m/z 232.02.

Part 4: Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block in drug discovery due to the combination of its structural features:

-

Fluorine Substitution: Enhances metabolic stability, modulates pKa, and can improve binding affinity through favorable interactions with biological targets. The strategic placement of fluorine is a common tactic in modern medicinal chemistry.[5]

-

Sulfonamide Group: A versatile functional group that can act as a hydrogen bond donor and acceptor, and is a common feature in many approved drugs.

-

Benzoic Acid Moiety: Provides a handle for further chemical modifications, such as amide bond formation, to build more complex molecules.

Potential Therapeutic Areas:

While specific drug candidates containing this exact molecule may not be widely reported, its structural motifs are present in compounds investigated for various therapeutic applications, including:

-

Anticancer Agents: Fluorinated compounds and sulfonamides are prevalent in oncology drug discovery. For example, the related compound 5-fluorouracil is a widely used chemotherapeutic agent.[6][7][8]

-

Antiviral Agents: The incorporation of fluorine can lead to potent antiviral activity.[3]

-

Enzyme Inhibitors: The sulfonamide group can mimic a tetrahedral transition state, making it a useful pharmacophore for designing enzyme inhibitors.

Illustrative Workflow in a Drug Discovery Cascade:

Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.

Conclusion

This compound (CAS 1016788-23-0) represents a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring, a sulfonamide linker, and a carboxylic acid handle provides a versatile platform for the design and synthesis of novel small molecules with therapeutic potential. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, analytical characterization methods, and its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play a critical role in the future of drug development.

References

-

Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. [10]

-

PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link][11]

-

Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. [4]

-

PubMed. Applications of fluorine-containing amino acids for drug design. [Link][5]

-

PubMed Central. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. [Link][6]

-

PubMed Central. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. [Link][7]

Sources

- 1. scbt.com [scbt.com]

- 2. 1016788-23-0|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 11. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid | C13H16FNO3 | CID 43611378 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonamido)benzoic acid: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-5-(methylsulfonamido)benzoic acid, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, the rationale for its use, detailed synthetic protocols, characterization methods, and its application in the synthesis of biologically active molecules.

Core Compound Profile and Physicochemical Properties

2-Fluoro-5-(methylsulfonamido)benzoic acid is a trifunctional organic compound featuring a carboxylic acid, a fluorine atom, and a methylsulfonamido group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-5-(methylsulfonamido)benzoic acid | N/A |

| Synonyms | 5-Fluoro-2-(methylsulfonamido)benzoic acid, 2-Fluoro-5-methanesulfonamidobenzoic acid | N/A |

| CAS Number | 137315-01-6 | [1][2] |

| Molecular Formula | C₈H₈FNO₄S | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

The Strategic Role of Fluorination in Drug Design: A Field-Proven Perspective

The deliberate incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique properties of fluorine can be leveraged to overcome common challenges in drug development.

The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. This often leads to an improved pharmacokinetic profile, such as a longer half-life. Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's overall electronic distribution. This can lead to enhanced binding affinity and selectivity for the target protein.

The subject of this guide, 2-Fluoro-5-(methylsulfonamido)benzoic acid, is an excellent example of a strategically fluorinated building block. The presence of the fluorine atom ortho to the carboxylic acid can significantly impact the acidity and conformation of the carboxyl group, which can be critical for interactions within a biological target's active site.

Caption: The strategic incorporation of fluorine can enhance key drug-like properties.

Synthesis of 2-Fluoro-5-(methylsulfonamido)benzoic acid: A Validated Protocol

The synthesis of 2-Fluoro-5-(methylsulfonamido)benzoic acid is typically achieved through the sulfonylation of an appropriate amino-benzoic acid precursor. The following protocol is based on established methods for the synthesis of related 2-sulfonamidebenzamides and represents a robust and reproducible approach.

The key to this synthesis is the reaction of the amino group of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0°C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.

-

Sulfonylation: To the cooled solution, add methanesulfonyl chloride (1.1 eq) dropwise. Ensure the temperature remains at or below 5°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Fluoro-5-(methylsulfonamido)benzoic acid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 2-Fluoro-5-(methylsulfonamido)benzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling) of adjacent proton signals.

-

Sulfonamide NH: A broad singlet, typically in the range of 9.5-10.5 ppm, which may be exchangeable with D₂O.

-

Methyl Protons (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically above 12 ppm, which is also D₂O exchangeable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic Carbon: A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Multiple signals between 110-145 ppm. The carbon directly attached to the fluorine will show a large C-F coupling constant.

-

Methyl Carbon: A signal around 40 ppm.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 232.01.

Applications in Drug Discovery and Development

2-Fluoro-5-(methylsulfonamido)benzoic acid is a valuable building block for the synthesis of various biologically active compounds. Its utility has been demonstrated in the development of novel therapeutics, particularly in the area of G-protein coupled receptor (GPCR) modulation.

One notable application is in the synthesis of positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). MrgX1 is considered an attractive non-opioid target for the treatment of chronic pain. In these synthetic campaigns, the carboxylic acid group of 2-Fluoro-5-(methylsulfonamido)benzoic acid is typically activated and then coupled with various amines to generate a library of 2-sulfonamidebenzamide derivatives for structure-activity relationship (SAR) studies. The fluorine substituent in these derivatives has been shown to be crucial for improving potency.

Sources

An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of 5-Fluoro-2-(methylsulfonamido)benzoic acid (CAS No. 1016788-23-0). As a member of the sulfonamidobenzoic acid class, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methylsulfonamido group on the benzoic acid scaffold suggests intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related molecules. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded perspective.

Core Chemical Properties

This compound is a trifunctional aromatic compound. The interplay of the carboxylic acid, sulfonamide, and fluorine moieties dictates its chemical reactivity and potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 1016788-23-0 | [1][2][3][4] |

| Molecular Formula | C₈H₈FNO₄S | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (Predicted) | Inferred from[5] |

| Solubility | Soluble in polar organic solvents such as DMSO (Predicted) | Inferred from[5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Proposed Synthesis Pathway

Caption: Proposed two-stage synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid

The synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, can be achieved from 4-fluoroaniline. A patented method describes a multi-step process involving condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[6] This method is advantageous due to the use of readily available and inexpensive starting materials and relatively mild reaction conditions.

Experimental Protocol (Adapted from CN1477097A[6]):

-

Condensation: 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Cyclization: The resulting acetamide is treated with concentrated sulfuric acid to induce cyclization, forming 5-fluoro-1H-indole-2,3-dione.

-

Oxidative Cleavage: The dione is then oxidized with hydrogen peroxide under alkaline conditions to yield the desired 2-amino-5-fluorobenzoic acid.

Causality: This sequence of reactions is a well-established route for the synthesis of anthranilic acids from anilines. The initial condensation and cyclization build the isatin core, which is then oxidatively cleaved to unmask the carboxylic acid and amino functionalities.

Step 2: Sulfonylation of 2-Amino-5-fluorobenzoic acid

The final step involves the formation of the sulfonamide bond. This is typically achieved through a reaction of the amino group with a sulfonyl chloride in the presence of a base, a classic transformation known as the Hinsberg reaction.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.0 equivalents), to the solution and cool to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7][8]

Causality: The pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive methanesulfonyl chloride.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

Sources

- 1. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar [semanticscholar.org]

- 2. scbt.com [scbt.com]

- 3. 1016788-23-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-2-(methylsulfonamido)benzoic Acid: A Multi-technique Spectroscopic Approach

Executive Summary

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices. It details a self-validating workflow that integrates chromatographic purity assessment with a suite of spectroscopic techniques—including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from each method, this guide presents a definitive and irrefutable confirmation of the molecule's chemical structure, underscoring the principles of scientific integrity and technical expertise required in pharmaceutical research.

Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry

The confluence of sulfonamide and fluorine functionalities in a single molecular scaffold represents a powerful strategy in contemporary drug design. These motifs are not merely passive structural elements; they are active modulators of a compound's physicochemical and pharmacological properties.

1.1 The Role of the Sulfonamide Moiety The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] Its non-ionizable, acidic N-H proton and tetrahedral geometry make it a versatile mimic for other functional groups, contributing to the efficacy of countless antibacterial, diuretic, and anti-inflammatory agents.

1.2 The Impact of Fluorine in Drug Design The strategic introduction of fluorine atoms—a practice known as "fluorine editing"—can profoundly enhance a drug candidate's profile.[2] Fluorine's high electronegativity can alter acidity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

1.3 Profile of the Target Molecule: this compound The target of this guide, this compound, embodies the synergistic potential of these two functional groups. Its structure is of significant interest as an intermediate for synthesizing more complex therapeutic agents, including kinase inhibitors and other targeted therapies.[3][4] A rigorous and unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any research or development pipeline.

Key Molecular Identifiers:

-

Chemical Name: this compound

-

CAS Number: 1016788-23-0[5]

-

Molecular Formula: C₈H₈FNO₄S[5]

-

Molecular Weight: 233.22 g/mol [5]

The Elucidation Workflow: A Self-Validating, Logic-Driven Approach

Caption: A logic-driven workflow for structural elucidation.

Foundational Analysis: Synthesis, Purification, and Purity Assessment

Before any spectroscopic analysis, the integrity of the sample must be established. The presence of impurities, such as starting materials or side-products, can confound spectral interpretation.

3.1 Synthesis Overview A plausible synthetic route involves the reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine) to form the sulfonamide bond. This hypothesis provides a logical basis for the expected structure.

3.2 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment This protocol is designed to separate the target compound from potential impurities, providing a quantitative measure of purity.[6]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.[6]

-

Chromatographic System: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp linearly from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

Detection: Set UV detector to 254 nm.

-

Injection & Analysis: Inject 10 µL of the sample solution. Integrate the peak areas to calculate the percentage purity. The analysis is only considered valid if the purity is ≥98%.

3.3 Data Presentation: Chromatographic and Physical Properties

| Parameter | Observed Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈FNO₄S |

| Molecular Weight | 233.22 g/mol |

| HPLC Purity | >98% (at 254 nm) |

| Solubility | Soluble in DMSO, Methanol |

Spectroscopic Deep Dive: Assembling the Structural Puzzle

With purity confirmed, the focus shifts to a multi-technique spectroscopic investigation to piece together the molecular structure.

Mass Spectrometry (MS): Determining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass analysis because it provides the accuracy required to confirm the elemental composition.

Protocol: HRMS (ESI-) Analysis

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is selected to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion.

-

Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data & Interpretation:

-

Calculated Exact Mass for [C₈H₇FNO₄S]⁻: 232.0085

-

Observed Mass: Expected to be within 5 ppm of the calculated mass (e.g., 232.008x). This provides high confidence in the molecular formula C₈H₈FNO₄S.

-

Isotopic Pattern: The presence of sulfur (³⁴S isotope) should result in a small A+2 peak (~4.4% of the A peak), further corroborating the formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, providing a diagnostic fingerprint.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[7]

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty crystal prior to sample analysis.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded)[8] |

| ~3250 | Medium | N-H stretch (Sulfonamide) |

| ~1700 | Strong | C=O stretch (Aryl Carboxylic Acid)[8] |

| ~1600, ~1480 | Medium | C=C stretches (Aromatic Ring) |

| ~1350, ~1160 | Strong | S=O asymmetric & symmetric stretches (Sulfone) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid)[8] |

| ~1200 | Medium | C-F stretch |

The presence of these characteristic bands provides strong evidence for a fluorinated aromatic carboxylic acid containing a sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise location of the fluorine atom.

4.3.1 Proton (¹H) NMR Analysis

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable N-H and O-H protons.[9]

-

Instrument: A 400 MHz or higher field spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum.

Expected Data & Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad s | 1H | -COOH | Highly deshielded acidic proton. |

| ~10.0 | s | 1H | -SO₂NH- | Sulfonamide proton, chemical shift is solvent dependent. |

| ~7.9 | dd | 1H | Aromatic H (H6) | Ortho to -COOH and meta to -F. Shows coupling to H3 and H4 (if visible). |

| ~7.7 | ddd | 1H | Aromatic H (H4) | Ortho to -F, meta to -COOH and -NHSO₂CH₃. Shows coupling to H3, H6, and ¹⁹F. |

| ~7.5 | dd | 1H | Aromatic H (H3) | Ortho to -NHSO₂CH₃ and meta to -F. Shows coupling to H4 and H6. |

| ~3.1 | s | 3H | -SO₂CH₃ | Methyl group attached to the sulfonyl group. |

4.3.2 Carbon-13 (¹³C) NMR Analysis

Protocol: ¹³C NMR Spectroscopy

-

Sample & Instrument: Use the same sample and instrument as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Expected Data & Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |

| ~168 | C=O | Carbonyl carbon of the carboxylic acid. |

| ~160 (d) | C-F | Aromatic carbon directly attached to fluorine. Will appear as a doublet with a large ¹JCF (~250 Hz). |

| ~140 - ~115 | 5 x Ar-C | Remaining 5 aromatic carbons. Carbons ortho and meta to fluorine will show smaller C-F couplings. |

| ~40 | -CH₃ | Methyl carbon of the sulfonamide group. |

4.3.3 Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is exceptionally sensitive and provides a clean spectrum, making it ideal for confirming the presence and chemical environment of the fluorine atom.[10]

Protocol: ¹⁹F NMR Spectroscopy

-

Sample & Instrument: Use the same sample and instrument.

-

Acquisition: Acquire a proton-decoupled and a proton-coupled ¹⁹F spectrum. A common reference is CFCl₃ (δ = 0 ppm).[11][12]

Expected Data & Interpretation:

-

A single resonance is expected between δ -110 and -120 ppm, characteristic of a fluorine atom on a benzene ring.

-

In the proton-coupled spectrum, this signal will appear as a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho protons (H4, H6) and the one meta proton (H3). This coupling pattern provides definitive proof of the fluorine's position at C5.

Data Synthesis and Final Structure Confirmation

The final step is to integrate all pieces of spectroscopic evidence. Each technique provides a unique part of the puzzle, and their convergence on a single structure provides irrefutable proof.

Caption: Synthesis of multi-technique data to confirm the final structure.

The HRMS data establishes the correct molecular formula. The IR spectrum confirms the presence of all key functional groups predicted by the structure. Finally, the combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy unambiguously defines the connectivity of the atoms, the substitution pattern on the aromatic ring, and the exact location of the fluorine atom. The evidence is internally consistent and leaves no room for structural ambiguity.

Conclusion: Beyond Elucidation - Implications for Drug Development

The rigorous structural elucidation of this compound is more than an academic exercise. It is a critical quality control checkpoint that ensures the identity and purity of a key starting material. This foundational knowledge underpins the reliability of subsequent synthetic transformations and the integrity of biological screening data. For professionals in drug development, this level of analytical rigor is the bedrock upon which successful and safe therapeutic innovation is built.

References

-

ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. Available at: [Link]

-

YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using CO2. Available at: [Link]

-

Slideshare. Analysis of sulfonamides. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for Water as a solvent and a catalyst for the oxidation of aldehydes with H2O2 or O2. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Materials for "Fluorinated Tolane-Based Fluorophores as Environment-Sensitive Probes for Visualizing Live-Cell Mitochondria". Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

-

PubChem. 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

-

USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-2-methylbenzoic Acid in Modern Pharmaceutical Discovery. Available at: [Link]

-

Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Available at: [Link]

-

White Rose Research Online. Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Available at: [Link]

-

National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-fluoro-. Available at: [Link]

-

19F NMR Reference Standards. Available at: [Link]

-

PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. Available at: [Link]

-

IndiaMART. 5-Fluoro-2-methyl benzoic acid. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

-

PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Available at: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available at: [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

Sources

- 1. ymerdigital.com [ymerdigital.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid

Introduction: The Significance of a Fluorinated Sulfonamide in Medicinal Chemistry

5-Fluoro-2-(methylsulfonamido)benzoic acid, with the chemical formula C₈H₈FNO₄S, is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of a fluorine atom and a sulfonamide group on the benzoic acid scaffold imparts unique physicochemical properties that are highly desirable in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, antiviral, and anticancer agents. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for this important building block, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points to a straightforward and efficient synthetic strategy. The primary disconnection occurs at the nitrogen-sulfur bond of the sulfonamide group, leading to two readily available starting materials: 2-amino-5-fluorobenzoic acid and methanesulfonyl chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) and anhydrous dichloromethane (5-10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2). This will protonate the pyridine and the carboxylate, and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield this compound as a solid.

Mechanistic Insights and Rationale for Experimental Choices

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

-

Role of Pyridine: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side. Secondly, it can act as a nucleophilic catalyst by reacting with methanesulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate, which is then more susceptible to nucleophilic attack by the amino group of 2-amino-5-fluorobenzoic acid.

-

Choice of Solvent: Dichloromethane is a common inert solvent for this type of reaction, as it effectively dissolves the starting materials and does not participate in the reaction.

-

Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction between methanesulfonyl chloride and the amine, preventing potential side reactions and decomposition.

-

Acidic Work-up: The acidic work-up is essential to protonate the carboxylate and the pyridine, rendering them soluble in the aqueous phase and facilitating the extraction of the desired product into the organic phase.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₄S | |

| Molecular Weight | 233.22 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥97% | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂NH-, C=O, C-F).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

-

Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

-

Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via the sulfonylation of 2-amino-5-fluorobenzoic acid is a robust and efficient method for obtaining this valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can reliably produce this compound in high yield and purity. The insights and detailed protocol provided in this guide are intended to empower scientists to confidently incorporate this synthesis into their research endeavors.

References

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

ResearchGate. 2-Amino-5-fluorobenzoic acid. [Link]

- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]

-

PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link]

- Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

Sources

An In-depth Technical Guide to the Starting Materials for 5-Fluoro-2-(methylsulfonamido)benzoic acid

Introduction

5-Fluoro-2-(methylsulfonamido)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a fluorinated benzoic acid backbone with a sulfonamido group, imparts unique physicochemical properties that are highly desirable in drug discovery and development. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically robust framework for the efficient synthesis of this compound.

The synthesis of this target molecule is logically dissected into two primary stages: the formation of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by the crucial N-methanesulfonylation step. This guide will explore multiple routes to the key intermediate, evaluating the advantages and disadvantages of each, and will then provide a detailed protocol for the final transformation, including strategies to overcome common challenges.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluorobenzoic Acid

The strategic synthesis of 2-amino-5-fluorobenzoic acid is paramount for the successful and efficient production of the final product. Several synthetic routes commencing from readily available starting materials have been reported and are critically evaluated below.

Route A: From 4-Fluoroaniline

A prevalent and industrially scalable route utilizes 4-fluoroaniline as the primary starting material. This multi-step synthesis proceeds via the formation of an isatin intermediate, which is then oxidatively cleaved to yield the desired aminobenzoic acid.

Scientific Rationale: This pathway is advantageous due to the low cost and ready availability of 4-fluoroaniline. The sequence of reactions, involving condensation, cyclization, and oxidative cleavage, is well-established and generally provides good overall yields.

Experimental Protocol:

-

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. In a well-ventilated fume hood, a solution of chloral hydrate (1.1-1.3 equivalents) in water is prepared. A separate aqueous solution of 4-fluoroaniline (1 equivalent), hydroxylamine hydrochloride (2-5 equivalents), and concentrated hydrochloric acid is also prepared. The chloral hydrate solution is heated, and the 4-fluoroaniline solution is added, leading to the precipitation of the product. The reaction is typically refluxed for 2-3 hours to ensure complete conversion. The solid product is isolated by filtration, washed with water, and dried.[1]

-

Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin). The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step is carefully added to pre-heated concentrated sulfuric acid (typically at 60-70°C). The reaction is then heated to 85-90°C for approximately 20 minutes to facilitate the cyclization. The hot reaction mixture is then cautiously poured onto crushed ice, causing the precipitation of the orange-red 5-fluoroisatin. The product is collected by filtration and dried.[1]

-

Step 3: Oxidative Cleavage to 2-Amino-5-fluorobenzoic Acid. The 5-fluoroisatin is suspended in an aqueous solution of sodium or potassium hydroxide (15-25% w/w). Hydrogen peroxide (2.5-4.0 equivalents) is added dropwise while maintaining the temperature between 80-90°C. The reaction mixture is then typically heated to reflux for a short period to ensure complete oxidation. After cooling, the solution is acidified to precipitate the crude 2-amino-5-fluorobenzoic acid. The product can be purified by recrystallization from a suitable solvent, such as xylene, to yield a pure solid.[1][2]

Diagram: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline

Caption: Synthetic pathway from 4-Fluoroaniline.

Route B: From 2-Methyl-4-fluoronitrobenzene

An alternative approach begins with the reduction of 2-methyl-4-fluoronitrobenzene, followed by oxidation of the resulting aminotoluene.

Scientific Rationale: This route is also viable, particularly if 2-methyl-4-fluoronitrobenzene is a more readily accessible starting material. The two-step reduction-oxidation sequence is a classic transformation in organic synthesis.

Experimental Protocol:

-

Step 1: Reduction to 5-Fluoro-2-aminotoluene. 2-Methyl-4-fluoronitrobenzene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel. The reaction is typically carried out at a moderate temperature (e.g., 50°C) under a hydrogen atmosphere. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-fluoro-2-aminotoluene.[1]

-

Step 2: Oxidation to 2-Amino-5-fluorobenzoic Acid. The 5-fluoro-2-aminotoluene is then oxidized using a strong oxidizing agent like potassium permanganate. The reaction is typically performed in an aqueous medium. Following the oxidation, the reaction mixture is acidified to precipitate the crude 2-amino-5-fluorobenzoic acid. Purification is achieved by dissolving the crude product in a basic solution and then re-precipitating it by the addition of acid.[1]

Diagram: Synthesis of 2-Amino-5-fluorobenzoic Acid from 2-Methyl-4-fluoronitrobenzene

Caption: Synthetic pathway from 2-Methyl-4-fluoronitrobenzene.

Other Notable Synthetic Routes

Other reported methods for the synthesis of 2-amino-5-fluorobenzoic acid include:

-

From 3-Fluorobenzyl Ester: This route involves nitration of the aromatic ring, followed by reduction of the nitro group and subsequent hydrolysis of the ester. A significant challenge with this method is the potential for the formation of regioisomers during the nitration step, which can complicate purification.[3]

-

From 5-Fluoro-2-bromotoluene: This process involves the oxidation of the methyl group to a carboxylic acid, followed by an amination reaction to replace the bromine atom. The amination step often requires harsh conditions, such as high temperatures and pressures, and may lead to the formation of byproducts.[3]

Part 2: N-Methanesulfonylation of 2-Amino-5-fluorobenzoic Acid

The final step in the synthesis of this compound is the reaction of the amino group of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride. This reaction, while seemingly straightforward, requires careful control of reaction conditions to avoid common side reactions.

Scientific Rationale: The nucleophilic amino group attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.

Key Experimental Considerations:

-

Choice of Base: Pyridine is a commonly used base for this transformation. It acts as both a solvent and an acid scavenger. Other tertiary amines, such as triethylamine, can also be employed.

-

Stoichiometry: Careful control of the stoichiometry is crucial to prevent di-sulfonylation, where the sulfonamide nitrogen is further reacted with another molecule of methanesulfonyl chloride. Using a slight excess of the aminobenzoic acid relative to methanesulfonyl chloride can help minimize this side reaction.

-

Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0°C) during the addition of methanesulfonyl chloride to control the exothermic nature of the reaction and to minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

-

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to avoid any unwanted reactions with the solvent.

Proposed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of an aprotic solvent like DCM and a base like triethylamine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 5-10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically quenched by the addition of water or a dilute acid solution.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Alternative Strategy: Protecting Group Chemistry

In some instances, the presence of the carboxylic acid functionality in 2-amino-5-fluorobenzoic acid can lead to complications during the sulfonylation reaction. To circumvent these potential issues, a protecting group strategy can be employed. The amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

Scientific Rationale: The Boc protecting group is stable to the basic conditions of the sulfonylation reaction but can be readily removed under acidic conditions.[3][4] This orthogonality allows for the selective sulfonylation of the amino group without interference from the carboxylic acid.

Workflow for the Protecting Group Strategy:

-

Protection: The amino group of 2-amino-5-fluorobenzoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]

-

Sulfonylation: The N-Boc protected intermediate is then subjected to the methanesulfonylation reaction as described in the previous section.

-

Deprotection: The Boc group is removed from the resulting sulfonamide by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to yield the final product.[3][4][6]

Diagram: Protecting Group Strategy for N-Methanesulfonylation

Caption: A protecting group approach for the final sulfonylation step.

Data Summary

| Starting Material | Synthetic Route Highlights | Key Advantages | Potential Challenges |

| 4-Fluoroaniline | Condensation, cyclization to isatin, oxidative cleavage. | Low-cost, scalable, well-established. | Multi-step process. |

| 2-Methyl-4-fluoronitrobenzene | Reduction of nitro group, oxidation of methyl group. | Utilizes a different readily available starting material. | Use of strong oxidizing agents. |

| 3-Fluorobenzyl Ester | Nitration, reduction, hydrolysis. | Direct introduction of the carboxylic acid precursor. | Formation of regioisomers during nitration. |

| 5-Fluoro-2-bromotoluene | Oxidation, amination. | Alternative pathway. | Harsh amination conditions. |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the efficient preparation of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by a carefully controlled N-methanesulfonylation. The choice of the initial starting material for the synthesis of 2-amino-5-fluorobenzoic acid will largely depend on factors such as cost, availability, and scalability. The route starting from 4-fluoroaniline is often favored for its industrial applicability.

The final N-methanesulfonylation step requires meticulous control over reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. For challenging substrates, the implementation of a protecting group strategy can offer a robust alternative. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic route and reaction conditions, researchers can confidently and efficiently synthesize this compound for its application in the development of novel chemical entities.

References

- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

-

2-Amino-5-fluorobenzoic acid - PMC - NIH. ([Link])

-

N‐Monoalkyl aniline synthesis. | Download Scientific Diagram - ResearchGate. ([Link])

-

Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. ([Link])

-

Di-tert-butyl dicarbonate - Wikipedia. ([Link])

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH. ([Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. ([Link])

-

Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines | Request PDF - ResearchGate. ([Link])

-

BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])

-

Short and Simple Preparation of N‐Boc‐Protected Anthranilic Acid tert‐Butyl Esters from 2‐Bromo‐Anilines. | Request PDF - ResearchGate. ([Link])

-

Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. ([Link])

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ([Link])

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Biological Activity of 5-Fluoro-2-(methylsulfonamido)benzoic acid

This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylsulfonamido)benzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, its emerging role as a versatile scaffold in medicinal chemistry, and its potential biological activities extrapolated from related structural analogs and the broader class of sulfonamido-benzoic acids. This document is intended to serve as a foundational resource, guiding experimental design and sparking further investigation into this promising molecule.

Chemical Identity and Structural Context

This compound is a fluorinated aromatic carboxylic acid containing a sulfonamide linkage. It is crucial to distinguish this molecule from its isomers, as the precise arrangement of functional groups dictates its physicochemical properties and biological interactions.

| Property | This compound |

| CAS Number | 1016788-23-0[1][2][3][4] |

| Molecular Formula | C8H8FNO4S[1] |

| Molecular Weight | 233.22 g/mol [1] |

| Synonyms | 5-Fluoro-2-(methylsulfonylamino)benzoic acid |

| Chemical Structure | (Image of the chemical structure of this compound would be placed here) |

A notable structural isomer is 2-Fluoro-5-(methylsulfonamido)benzoic acid (CAS Numbers 137315-01-6 and 247569-56-8).[5] While structurally similar, the altered placement of the fluorine and methylsulfonamido groups can lead to significant differences in biological activity and target engagement. This guide will focus on the 5-Fluoro-2-(methylsulfonamido) isomer.

A Versatile Scaffold in Drug Discovery

Currently, there is a scarcity of publicly available data on the specific biological activities of this compound itself. However, its availability as a research biochemical and its classification as a "versatile small molecule scaffold" suggest its primary utility is as a building block in the synthesis of more complex and potent drug candidates.[3] The unique combination of a carboxylic acid, a sulfonamide, and a fluorine atom provides multiple points for chemical modification, allowing for the exploration of vast chemical space in drug discovery programs.

The broader class of sulfonamides and their derivatives are known to possess a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[6] Similarly, benzoic acid derivatives are recognized for their antimicrobial and anti-inflammatory properties.[7] The convergence of these two pharmacophores in one molecule makes this compound a molecule of significant interest.

A compelling example of the potential of the 2-(sulfonamido)benzoic acid core comes from research into allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1).[8] This receptor is a promising non-opioid target for the treatment of chronic pain.[8] A medicinal chemistry campaign identified potent MrgX1 positive allosteric modulators (PAMs) based on a 2-(sulfonamido)-N-phenylbenzamide scaffold.[8] While not the exact molecule, this research highlights the potential for derivatives of this compound to be developed as novel analgesics.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can postulate several potential biological activities for this compound and its derivatives.

Enzyme Inhibition

The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes by mimicking the substrate or transition state. A prominent example is the inhibition of carbonic anhydrases. The general mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Caption: Generalized mechanism of enzyme inhibition by a sulfonamide compound.

Antimicrobial Activity

Sulfonamide-containing compounds have a long history as antibacterial agents. They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, leading to bacteriostasis.

Anticancer Activity

Derivatives of fluorinated benzoic acids have shown promise as anticancer agents.[9] For instance, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid exhibit antiproliferative activity by binding to microtubules, suppressing their polymerization, and inducing apoptosis in cancer cells.[9] It is plausible that derivatives of this compound could be designed to target similar pathways.

Caption: Postulated mechanism of anticancer activity via microtubule disruption.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for investigation.

General Experimental Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. aablocks.com [aablocks.com]

- 3. Fluoro-benzoic acid series | lookchem [lookchem.com]

- 4. This compound | 1016788-23-0 [chemicalbook.com]

- 5. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-fluoro-2-(methylsulfonamido)benzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methylsulfonamido group onto the benzoic acid core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important class of molecules. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the this compound Core

The confluence of a benzoic acid, a sulfonamide, and a fluorine atom within a single molecular entity creates a privileged scaffold with significant potential in drug design. The carboxylic acid moiety provides a key interaction point for various biological targets, often acting as a hydrogen bond donor and acceptor. The sulfonamide group, a well-established pharmacophore, is known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Furthermore, the strategic placement of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the synthetic methodologies for accessing the core structure and its derivatives, explore the nuanced structure-activity relationships that govern their biological effects, and discuss their potential as inhibitors of various enzymes and as anticancer agents.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method involves the sulfonylation of an appropriately substituted anthranilic acid precursor.

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of the core molecule, this compound, starts from the commercially available 2-amino-5-fluorobenzoic acid. The key transformation is the reaction of the amino group with methanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-amino-5-fluorobenzoic acid

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Causality Behind Experimental Choices:

-

The use of an anhydrous aprotic solvent like DCM prevents the hydrolysis of the reactive methanesulfonyl chloride.

-

Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

-

The dropwise addition of methanesulfonyl chloride at low temperature helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

The acidic wash during work-up is essential to remove the basic pyridine, which would otherwise complicate purification.

-

Diagram: Synthetic Workflow for this compound

Sources

The Strategic Role of Fluorine in 5-Fluoro-2-(methylsulfonamido)benzoic acid: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine atom in 5-Fluoro-2-(methylsulfonamido)benzoic acid, a compound of interest in drug discovery. By examining its influence on physicochemical properties, metabolic stability, and target binding affinity, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind fluorine substitution in this and related molecular series. Through a synthesis of established principles and field-proven insights, this guide will elucidate the causal relationships between molecular structure and biological activity, supported by detailed experimental protocols and data visualizations.

Introduction: The Unique Privileges of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that have made it an indispensable tool in the optimization of drug candidates.[1] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric perturbations while introducing profound electronic effects.[2] The strategic placement of fluorine can lead to significant improvements in metabolic stability, bioavailability, and target affinity. This guide will dissect the specific contributions of the fluorine atom in the context of this compound, a molecule that combines the key pharmacophoric elements of a benzoic acid, a sulfonamide, and a strategically placed fluorine atom.

Physicochemical Impact of Fluorine Substitution